

Technical Whitepaper: 2-Bromo-5-ethoxybenzoic Acid

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Compound of Interest

Compound Name: 2-Bromo-5-ethoxybenzoic acid

CAS No.: 120890-75-7

Cat. No.: B1375563

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A Versatile Scaffold for Medicinal Chemistry and Drug Discovery

Executive Summary

2-Bromo-5-ethoxybenzoic acid (CAS 120890-75-7) represents a high-value halogenated aromatic building block, critical in the synthesis of pharmacologically active agents. Its structural utility lies in the orthogonal reactivity of its three functional motifs: a carboxylic acid for solubility modulation or amide coupling, an aryl bromide for palladium-catalyzed cross-coupling, and an ethoxy group acting as an electron-donating handle that influences lipophilicity and metabolic stability.

This guide provides a rigorous technical analysis of its physiochemical properties, synthesis protocols, and application in designing SGLT2 inhibitors and kinase modulators.

Chemical Identity & Physiochemical Profile[1][2]

The compound is defined by a trisubstituted benzene ring where the steric and electronic interplay between the ortho-bromo and meta-ethoxy substituents (relative to the acid) dictates its unique reactivity profile.

Table 1: Core Chemical Specifications

Property	Specification	Source/Note
IUPAC Name	2-Bromo-5-ethoxybenzoic acid	
CAS Number	120890-75-7	Unique Identifier
Molecular Formula	C ₉ H ₉ BrO ₃	
Molecular Weight	245.07 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	115–116 °C	[1]
Predicted pKa	2.75 ± 0.10	Acidic strength enhanced by o-Br
Predicted LogP	~2.6	Moderate lipophilicity
Solubility	Soluble in DMSO, MeOH, DCM; Low in water	

Synthetic Methodologies

The synthesis of **2-bromo-5-ethoxybenzoic acid** typically follows electrophilic aromatic substitution principles. The presence of the ethoxy group at the meta position (relative to the carboxyl) directs the incoming bromine to the para position relative to itself (which is ortho to the carboxyl), due to the combined directing effects of the activating ethoxy group and the deactivating carboxyl group.

Protocol A: Regioselective Bromination (Primary Route)

This protocol is adapted from standard methodologies for the homologous methoxy derivative, ensuring high regioselectivity.

Reagents: 3-Ethoxybenzoic acid, Bromine () or N-Bromosuccinimide (NBS), Acetic Acid (AcOH), Water.

Step-by-Step Workflow:

- Dissolution: Charge a reactor with 3-ethoxybenzoic acid (1.0 eq) and glacial acetic acid (4-5 volumes).
- Bromination: Cool the solution to 0–5 °C. Add bromine (, 1.05 eq) dropwise over 30 minutes. Note: The ethoxy group strongly activates the ring; cooling prevents over-bromination.
- Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via HPLC for the disappearance of starting material.
- Quench & Isolation: Pour the reaction mixture into ice-cold water (10 volumes). The product typically precipitates as a white solid.
- Purification: Filter the crude solid. Recrystallize from ethanol/water or toluene to remove trace regioisomers (e.g., 4-bromo or 6-bromo isomers).

Protocol B: Oxidation of Benzaldehyde

Alternatively, the compound can be accessed via the oxidation of 2-bromo-5-ethoxybenzaldehyde using Pinnick oxidation conditions (

), which preserves the sensitive ethoxy ether linkage.

Visualization: Synthetic Pathway[3][4][5]

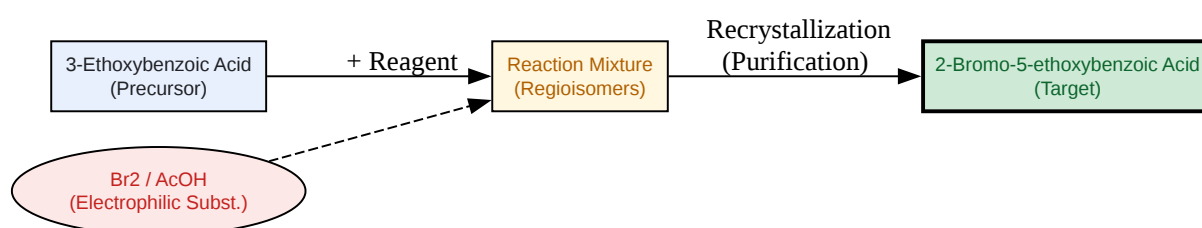


Figure 1: Regioselective Synthesis via Bromination

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Figure 1: The ethoxy group directs bromination to the C2 position, minimizing C4/C6 byproducts.

Reactivity & Functionalization

This scaffold acts as a "linchpin" in convergent synthesis. The distinct reactivity of its three functional sites allows for sequential modification without protecting groups.

A. Carboxylic Acid (C1 Position)

- Reactivity: Standard nucleophilic acyl substitution.
- Application: Formation of amides (via HATU/EDCI coupling) or esters. In SGLT2 inhibitor synthesis, this moiety is often reduced to a benzyl alcohol or converted to a Weinreb amide for ketone synthesis.

B. Aryl Bromide (C2 Position)

- Reactivity: Excellent handle for Pd-catalyzed cross-coupling.
- Mechanism: Oxidative addition of Pd(0) into the C-Br bond is facile due to the electron-withdrawing nature of the adjacent carboxyl group.
- Key Reactions:
 - Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl systems.
 - Sonogashira: Introduction of alkynes.
 - Buchwald-Hartwig: C-N bond formation for kinase inhibitor cores.

C. Ethoxy Group (C5 Position)

- Reactivity: Generally stable ether linkage.
- Strategic Use: Provides lipophilicity (

modulation) and hydrogen bond acceptance. Can be dealkylated () to the free phenol if a hydroxyl handle is required later in synthesis.

Visualization: Reactivity Map

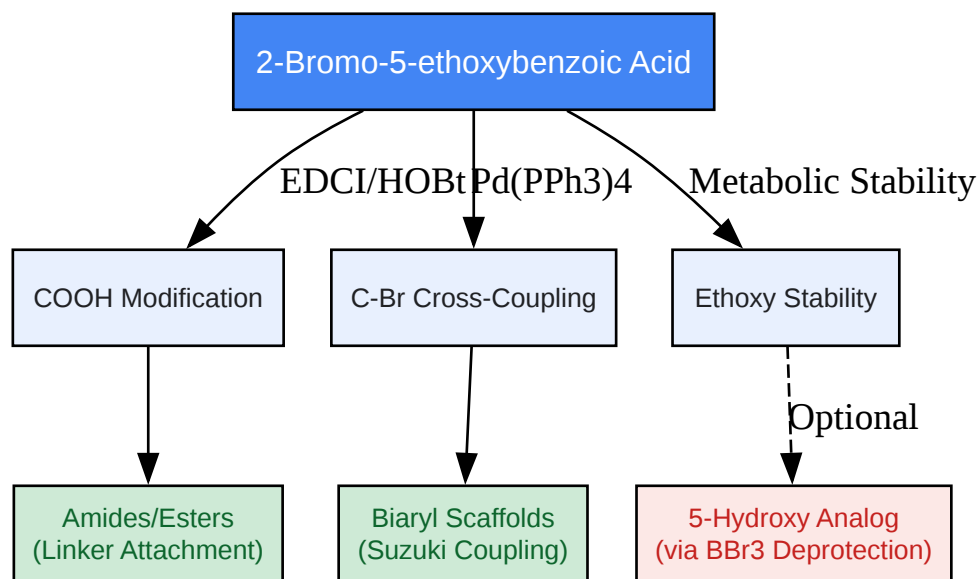


Figure 2: Orthogonal Reactivity Profile

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Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Applications in Drug Discovery

Case Study: SGLT2 Inhibitor Design

Sodium-glucose cotransporter 2 (SGLT2) inhibitors (e.g., Dapagliflozin, Empagliflozin) often utilize a diarylmethane or biaryl scaffold. **2-Bromo-5-ethoxybenzoic acid** serves as a critical precursor for the "left-hand" aryl ring in these structures.

- Mechanism: The benzoic acid is reduced to a benzyl halide (benzyl bromide), which is then coupled with a lithiated aryl species or a sugar moiety.
- SAR Insight: The C5-ethoxy group mimics the ethoxy/methoxy substitution patterns found in successful gliflozins, improving potency by filling hydrophobic pockets in the SGLT2 active site [2].

Case Study: Kinase Inhibitors

The compound is used to synthesize substituted benzamides. The C2-bromide allows for the introduction of heterocycles (e.g., pyrazoles, indazoles) via Suzuki coupling, creating the "hinge-binding" motif essential for ATP-competitive kinase inhibition [3].

Handling & Safety (MSDS Summary)

While valuable, this compound poses specific hazards typical of halogenated benzoic acids.

- GHS Classification:
 - H315: Causes skin irritation.[1][2]
 - H319: Causes serious eye irritation.[1][2]
 - H335: May cause respiratory irritation.[1][2]
- Handling Protocol:
 - Use only in a chemical fume hood.
 - Wear nitrile gloves and safety goggles.
 - Avoid dust formation; use local exhaust ventilation if handling powder.
- Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture absorption.

References

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